Product packaging for Ditiomustine(Cat. No.:CAS No. 77469-44-4)

Ditiomustine

Cat. No.: B1208620
CAS No.: 77469-44-4
M. Wt: 421.3 g/mol
InChI Key: XWPCYYOZOJKYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Nitrosourea (B86855) Compounds in Preclinical Oncology Research

The story of nitrosoureas is deeply intertwined with the evolution of alkylating agents as a whole. Understanding their development provides a framework for appreciating the potential significance of novel derivatives.

The origins of alkylating agents in medicine are paradoxically rooted in chemical warfare. The vesicant properties of sulfur mustards ("mustard gas") during World War I led to the observation of their profound myelosuppressive effects. nih.gov This cytotoxic activity prompted scientists in the 1940s to investigate the therapeutic potential of related nitrogen mustards against cancer, particularly lymphomas. nih.govhowmed.net The first clinical successes with mechlorethamine (B1211372) marked the dawn of modern cancer chemotherapy. nih.govdrugbank.com

These early nitrogen mustards, while effective, were highly reactive and non-selective. This spurred decades of research focused on modifying the basic structure to improve stability, alter bioavailability, and increase tumor selectivity. This led to the synthesis of a wide array of derivatives, including cyclophosphamide, melphalan, and chlorambucil, each with distinct pharmacological profiles. drugs.compharmacologyeducation.org The overarching goal was to create agents that could effectively damage the DNA of rapidly proliferating cancer cells while minimizing harm to healthy tissues. drugs.com

The nitrosourea class of compounds emerged from a large-scale random screening program at the U.S. National Cancer Institute in 1959. taylorandfrancis.com Compounds like Carmustine (BCNU) and Lomustine (CCNU) were among the first to be identified and developed. taylorandfrancis.comnih.gov What set the nitrosoureas apart was their characteristic N-nitroso-N-urea moiety, which is essential for their anticancer activity. wikipedia.org

A key feature of the early nitrosoureas is their high lipophilicity, which allows them to cross the blood-brain barrier. taylorandfrancis.comnih.gov This property made them invaluable in the treatment of brain tumors, a significant advantage over many other chemotherapeutic agents. taylorandfrancis.comnih.gov The mechanism of action of nitrosoureas is complex, involving both alkylation and carbamoylation. Upon spontaneous, non-enzymatic decomposition, they generate two reactive intermediates: a chloroethyl diazonium hydroxide (B78521) and an isocyanate. nih.gov The chloroethyl cation is responsible for alkylating DNA, primarily at the O⁶ and N⁷ positions of guanine (B1146940), leading to DNA cross-linking and strand breaks. howmed.net The isocyanate can carbamoylate proteins, including DNA repair enzymes, further contributing to cytotoxicity. howmed.net

Table 1: Key Milestones in the Development of Early Alkylating Agents and Nitrosoureas

Era Key Development Significance
1940s First clinical use of nitrogen mustards (e.g., Mechlorethamine). Marked the beginning of modern cancer chemotherapy.
1950s Development of less reactive nitrogen mustards (e.g., Cyclophosphamide, Chlorambucil). Improved therapeutic index and oral bioavailability.
1959 Discovery of the anticancer activity of nitrosourea compounds. taylorandfrancis.com Introduced a new class of alkylating agents with a unique mechanism and spectrum of activity.
1960s Development of Carmustine (BCNU) and Lomustine (CCNU). wikipedia.org Provided crucial treatment options for brain tumors due to their ability to cross the blood-brain barrier. taylorandfrancis.comnih.gov

| 1970s | Introduction of Semustine (MeCCNU) and the naturally occurring Streptozocin. taylorandfrancis.comwikipedia.org | Expanded the clinical and research applications of the nitrosourea class. |

This table is generated based on historical information about the development of chemotherapy.

Ditiomustine's Position in Alkylating Antineoplastic Agent Development

Without specific data on this compound, its position can only be inferred from its hypothetical name. The "mustine" suffix strongly suggests it is an alkylating agent, likely related to the nitrogen mustards. The "Ditio" prefix implies the presence of two sulfur atoms. This suggests this compound could be a nitrosourea derivative where oxygen atoms in the urea (B33335) or nitroso group are replaced by sulfur (a thio-nitrosourea or dithio-urea derivative), or it may possess sulfur-containing side chains.

The development of such a compound would likely be driven by several key research objectives:

Modulating Reactivity: The inclusion of sulfur atoms could alter the electronic properties of the molecule, thereby influencing the rate of decomposition and the reactivity of the resulting alkylating species.

Overcoming Drug Resistance: A primary mechanism of resistance to traditional nitrosoureas is the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). A novel structure like this compound might create DNA adducts that are not efficiently repaired by MGMT.

Altering Lipophilicity and Biodistribution: The presence of sulfur could change the compound's solubility and ability to cross cell membranes, potentially leading to a different biodistribution profile and new therapeutic applications.

Exploring Novel Mechanisms: While alkylation would be the presumed primary mechanism, a dithio-derivative might exhibit additional biological activities, such as interacting with different cellular nucleophiles or influencing redox homeostasis.

Scope and Significance of this compound Research in Chemical Biology

Chemical biology utilizes chemical tools and principles to study and manipulate biological systems. The research of a novel agent like this compound would be highly significant in this field. It would serve as a chemical probe to explore fundamental biological processes related to DNA damage and repair, cell death pathways, and mechanisms of drug resistance.

Key research questions in the chemical biology of a hypothetical this compound would include:

DNA Adduct Profiling: Identifying the precise locations and structures of the DNA adducts formed by this compound using techniques like mass spectrometry. This would reveal if its alkylation pattern differs from classic nitrosoureas.

Interaction with DNA Repair Pathways: Investigating how cells recognize and attempt to repair this compound-induced DNA damage. This could uncover novel insights into the substrate specificity of DNA repair proteins.

Cellular Response Studies: Using proteomic and transcriptomic approaches to understand the global cellular response to this compound treatment, identifying the signaling pathways that are activated or inhibited.

Development of Resistance Models: Creating cell lines resistant to this compound to elucidate the molecular mechanisms that cancer cells might employ to evade its cytotoxic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18Cl2N6O4S2 B1208620 Ditiomustine CAS No. 77469-44-4

Properties

CAS No.

77469-44-4

Molecular Formula

C10H18Cl2N6O4S2

Molecular Weight

421.3 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-[2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethyldisulfanyl]ethyl]-1-nitrosourea

InChI

InChI=1S/C10H18Cl2N6O4S2/c11-1-5-17(15-21)9(19)13-3-7-23-24-8-4-14-10(20)18(16-22)6-2-12/h1-8H2,(H,13,19)(H,14,20)

InChI Key

XWPCYYOZOJKYKQ-UHFFFAOYSA-N

SMILES

C(CSSCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Canonical SMILES

C(CSSCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Other CAS No.

82599-22-2

Synonyms

BCNCC
CNCC
N,N'-bis((2-chloroethyl)nitrosocarbamoyl)cystamine

Origin of Product

United States

Ii. Synthetic Methodologies and Analog Development

Established Synthetic Pathways for Ditiomustine

Specific, peer-reviewed synthetic pathways for this compound have not been identified in the available literature. However, the synthesis of nitrosourea (B86855) compounds generally follows established chemical principles.

Exploration of this compound Analogues and Derivatives

There is no publicly available research detailing the exploration of this compound analogues. The following is a speculative discussion based on common strategies in medicinal chemistry for nitrosourea compounds.

Chemoinformatic Approaches to this compound-like Structures

No chemoinformatic studies specifically targeting this compound have been found in the public literature. Chemoinformatic tools are, however, widely used in the design and analysis of small molecules. In a hypothetical scenario, these approaches could be applied to this compound-like structures to predict their physicochemical properties, potential biological activities, and toxicity profiles. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking could be employed to guide the design of novel analogues with improved characteristics.

Iii. Molecular and Cellular Mechanisms of Action

Mechanisms of Cell Cycle Perturbation

Cytotoxic agents like Ditiomustine can interfere with the cell's progression through its life cycle, leading to cell cycle arrest and, ultimately, cell death. This perturbation is a critical aspect of their therapeutic action.

Cell Cycle Arrest Induction

Alkylating agents, including nitrosoureas such as this compound, exert their cytotoxic effects by inducing damage to cellular components, most notably DNA chemsrc.com. This DNA damage is recognized by cellular surveillance mechanisms, triggering cell cycle checkpoints. These checkpoints halt the cell cycle at specific phases to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death. Common phases where arrest occurs include G1, S, and G2/M.

G1/S Arrest: DNA damage can lead to the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of p21, a cyclin-dependent kinase inhibitor (CDKI) mdpi.comresearchgate.netgenome.jp. p21 can bind to and inhibit CDK-cyclin complexes (e.g., CDK2-cyclin E), thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking progression from the G1 phase to the S phase researchgate.netcreative-diagnostics.com.

G2/M Arrest: Severe DNA damage can also activate pathways like the ATM-Chk2-p53 cascade, leading to arrest in the G2 phase, preventing entry into mitosis genome.jponcotarget.com. This arrest is often mediated by the inhibition of key proteins like cdc2 and cyclin B, which are essential for mitotic entry oncotarget.com.

M Phase Arrest: Other cytotoxic agents, such as mitotic inhibitors, can directly interfere with microtubule dynamics, leading to arrest in the M phase of the cell cycle by disrupting the mitotic spindle wikipedia.org. While this compound's primary action is DNA alkylation, the resulting DNA damage can indirectly impact mitotic progression.

Cell Cycle PhaseKey Pathways/Proteins InvolvedGeneral Mechanism of ArrestReference Context
G1 Arrest p53/p21 pathway; p16/Rb pathway; CDK/cyclin inhibitionDNA damage response triggers p53 activation, leading to p21 upregulation. p21 inhibits CDK-cyclin complexes, preventing Rb phosphorylation and G1/S transition. mdpi.comresearchgate.netgenome.jpcreative-diagnostics.comfrontiersin.org
G2/M Arrest ATM-p53 pathway; ATM-Chk2 pathway; p21 inhibition of cdc2/cyclin BDNA damage activates ATM kinase, leading to Chk2 phosphorylation and p53 stabilization. This cascade inhibits entry into mitosis by affecting key regulators like cdc2 and cyclin B. genome.jponcotarget.com
M Phase Arrest Microtubule stabilizationAgents disrupt microtubule polymerization, preventing proper mitotic spindle formation and chromosome segregation, leading to arrest during mitosis. wikipedia.org

Pathways Leading to Programmed Cell Death

When DNA damage or other cellular insults are irreparable, cells initiate programmed cell death, commonly known as apoptosis. This highly regulated process involves a cascade of molecular events that dismantle the cell in a controlled manner, preventing inflammation youtube.comnih.govnih.govwikipedia.orgscielo.orgnih.gov. The induction of apoptosis by cytotoxic agents like this compound is a crucial mechanism for eliminating cancer cells.

Apoptosis can be triggered through two primary signaling pathways:

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to mitochondrial outer membrane permeabilization (MOMP), releasing pro-apoptotic factors like cytochrome c into the cytoplasm youtube.comnih.gov. Cytochrome c then binds to Apaf-1, forming the apoptosome complex, which activates the initiator caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases (e.g., caspase-3, -7), leading to cellular degradation youtube.comnih.govnih.gov.

Extrinsic (Death Receptor) Pathway: This pathway is activated by extracellular death ligands (e.g., Fas ligand, TNF-α) binding to specific death receptors on the cell surface. This binding induces receptor trimerization and recruitment of adaptor molecules, leading to the activation of initiator caspase-8. Activated caspase-8 then proceeds to activate executioner caspases, initiating the apoptotic cascade youtube.comnih.govscielo.org.

The DNA damage caused by this compound's alkylating activity serves as a potent trigger for the intrinsic apoptotic pathway chemsrc.comncats.io.

Pathway TypeInitiating SignalsKey Mediators/ComplexesDownstream EffectorsReference Context
Intrinsic (Mitochondrial) DNA damage, oxidative stress, ER stress, growth factor withdrawalMitochondrial dysfunction, Cytochrome c release, Apaf-1, Apoptosome, Caspase-9Executioner caspases (e.g., Caspase-3, -7) youtube.comnih.govnih.govwikipedia.orgscielo.org
Extrinsic (Death Receptor) Death ligands (e.g., FasL, TNF-α) binding to death receptors (e.g., Fas, TNFR1)Death receptors, adaptor molecules, Caspase-8Executioner caspases (e.g., Caspase-3, -7) youtube.comnih.govnih.govscielo.org

Interaction with Non-DNA Molecular Targets (if applicable to preclinical research)

While this compound's primary mode of action is DNA alkylation, the potential for interaction with other molecular targets is a subject of ongoing research in the broader context of drug development. Preclinical investigations aim to identify all mechanisms by which a compound exerts its effects.

Protein Modification and Functional Disruption

Alkylating agents are known to be reactive electrophiles that can covalently modify nucleophilic sites on various biomolecules, including DNA, RNA, and proteins chemsrc.com. This protein modification can alter protein structure, function, and cellular localization. Post-translational modifications (PTMs) are critical regulators of protein activity and function, influencing a vast array of cellular processes ccf.orgscirp.orgfrontiersin.org. While the general reactivity of alkylating agents suggests a potential for protein modification, specific preclinical research detailing this compound's direct interaction with particular proteins or the functional consequences of such modifications is not extensively detailed within the provided snippets. The identification of specific protein targets for this compound remains an area for further investigation.

Iv. Preclinical Efficacy Studies in in Vitro Models

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

There is no publicly available information on the cytotoxic and antiproliferative effects of Ditiomustine in specific cancer cell lines.

Dose-Response Characterization in Diverse Neoplastic Cell Cultures

Specific dose-response data, including IC50 values (the concentration of a drug that inhibits a biological process by 50%), for this compound in various cancer cell cultures are not available in published research.

Comparative Analysis with Other Alkylating Agents in Vitro

No in vitro studies comparing the cytotoxic or antiproliferative activity of this compound with other alkylating agents, such as Carmustine or Lomustine, have been found in the public literature.

Cellular Uptake and Intracellular Localization

The processes by which this compound enters and distributes within cells have not been detailed in available scientific reports.

Mechanisms of Cellular Entry

There is no information regarding the specific mechanisms, such as passive diffusion or active transport, through which this compound crosses the cell membrane.

Subcellular Distribution and Accumulation

Data on the accumulation and localization of this compound within specific cellular compartments (e.g., nucleus, mitochondria, cytoplasm) are not available.

Modulation of Gene Expression and Protein Profiles

The impact of this compound on the genetic and protein landscape of cancer cells remains uncharacterized in the public domain. No studies on its effects on gene expression or comprehensive proteomic analyses have been published.

Mechanisms of Acquired and Intrinsic Resistance in Cell Models

A significant challenge in cancer chemotherapy is the development of drug resistance. Both intrinsic and acquired resistance to nitrosourea (B86855) compounds have been studied in various cell models.

In vitro models of resistance to nitrosoureas are typically developed by exposing cancer cell lines to gradually increasing concentrations of the drug. nih.govaacrjournals.org This process selects for cells that have acquired mechanisms to survive the cytotoxic effects of the agent. The resulting resistant phenotype is often characterized by a decreased sensitivity to the inducing drug and, in some cases, cross-resistance to other alkylating agents. aacrjournals.org For this compound, the development of resistant cell lines would allow for the characterization of specific cellular changes that confer resistance.

The molecular mechanisms underlying resistance to nitrosoureas are multifaceted. One of the most well-characterized mechanisms is the expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). medicaljournalssweden.se MGMT can directly repair the DNA adducts formed by nitrosoureas, thereby preventing the formation of cytotoxic cross-links. medicaljournalssweden.se A strong correlation between MGMT activity and resistance to nitrosoureas has been demonstrated in both in vitro and xenograft models. medicaljournalssweden.se

Other mechanisms of resistance include:

Enhanced DNA Repair Pathways: Besides MGMT, other DNA repair pathways, such as mismatch repair (MMR) and those involving translesion polymerases, can contribute to resistance. mdpi.com

Altered Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the therapeutic agent.

Modulation of Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can raise the threshold for triggering cell death. nih.govaacrjournals.org

Glutathione (B108866) and Glutathione-S-Transferase (GST): While not consistently observed for all nitrosoureas, elevated levels of glutathione and GST activity have been implicated in the detoxification of some alkylating agents. nih.govaacrjournals.org

Table 3: Common Molecular Mechanisms of Resistance to Nitrosourea Compounds

MechanismKey Proteins/Pathways InvolvedConsequence
Increased DNA RepairO⁶-methylguanine-DNA methyltransferase (MGMT), Mismatch Repair (MMR) proteinsRemoval of drug-induced DNA lesions
Altered ApoptosisBcl-2 family proteins, CaspasesEvasion of programmed cell death
Drug EffluxABC transportersReduced intracellular drug accumulation
DetoxificationGlutathione S-transferases (GSTs)Inactivation of the drug

Note: This table summarizes known resistance mechanisms to nitrosoureas, which are likely relevant for this compound.

Combination Strategies in In Vitro Systems

To enhance therapeutic efficacy and overcome resistance, nitrosoureas are often evaluated in combination with other anticancer agents.

Mechanistic Rationale for Combination Approaches

The exploration of this compound in combination with other therapeutic agents in preclinical in vitro models is grounded in several key mechanistic rationales. The primary goals of these combination strategies are to enhance cytotoxic effects, overcome intrinsic or acquired drug resistance, and achieve synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govnih.gov These approaches are designed by targeting complementary cellular pathways, particularly those involved in DNA damage and repair.

A significant mechanism of resistance to chloroethylnitrosoureas (CENUs), the class of compounds to which this compound belongs, is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). uni-mainz.denih.govscienceopen.com MGMT directly reverses the cytotoxic O⁶-alkylguanine adducts formed by this compound, thereby diminishing its therapeutic efficacy. nih.govimrpress.com A primary rationale for combination therapy is, therefore, the inhibition of MGMT to sensitize tumor cells to this compound. In vitro studies with other CENUs, such as fotemustine (B1673584) and temozolomide (B1682018), have demonstrated that co-administration with MGMT inhibitors, like O⁶-benzylguanine (O⁶-BG) and its derivatives, can effectively reverse this resistance. uni-mainz.denih.gov These inhibitors act as pseudosubstrates for MGMT, leading to its irreversible inactivation and preventing the repair of this compound-induced DNA lesions. nih.gov This strategy effectively restores the sensitivity of MGMT-proficient tumor cells to the alkylating agent. uni-mainz.de

Another well-founded rationale is the combination of this compound with other classes of DNA-damaging agents. The goal is to induce a greater and more complex spectrum of DNA lesions that can overwhelm the cancer cell's DNA repair capacity. For instance, studies with the related nitrosourea, fotemustine, have shown synergistic effects when combined with the platinum-based drug cisplatin (B142131) in melanoma cell lines. nih.gov The combination of an alkylating agent like this compound with a platinum compound, which forms different types of DNA adducts and cross-links, can lead to a higher level of unrepairable DNA damage, ultimately triggering apoptosis.

Building on the principle of targeting DNA repair, a more refined strategy involves the concept of synthetic lethality. This approach targets the DNA Damage Response (DDR) pathways that cancer cells rely on to survive the genotoxic stress induced by agents like this compound. mdpi.com Inhibitors of poly(ADP-ribose) polymerase (PARP) are a prime example. In cells with certain DNA repair defects, the inhibition of PARP, which is crucial for the repair of single-strand breaks, can be synthetically lethal when combined with a DNA-damaging agent that creates lesions normally repaired by other pathways. numberanalytics.comnih.gov The rationale is that this compound creates DNA adducts that can lead to replication fork stalling and single-strand breaks; subsequent inhibition of PARP-mediated repair of these breaks results in the accumulation of lethal double-strand breaks. mdpi.comnih.gov Similarly, inhibitors of other key DDR kinases, such as ATR (Ataxia Telangiectasia and Rad3-related), are being explored to synergize with DNA-damaging agents. mdpi.comcrownbio.com

A further mechanistic approach involves combining this compound with topoisomerase inhibitors. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. plos.orgmdpi.com Topoisomerase inhibitors, such as etoposide (B1684455) (a topoisomerase II inhibitor) or camptothecin (B557342) derivatives (topoisomerase I inhibitors), function by creating stabilized enzyme-DNA cleavage complexes, which result in DNA strand breaks. numberanalytics.complos.orgnih.gov The concurrent use of this compound would introduce alkylation damage into the DNA. The combination of these two types of lesions—strand breaks and base alkylation—is hypothesized to create highly complex and irreparable DNA damage, leading to enhanced cytotoxicity and synergistic cell killing. nih.gov Studies have shown that the scheduling of administration can be critical, as one agent may modulate the cellular environment to enhance the activity of the second. For example, some antimetabolites have been shown to increase the expression of topoisomerases, suggesting a time-dependent synergy. nih.gov

The table below summarizes the potential synergistic effects of combining a CENU, like this compound, with other agents based on preclinical data from related compounds.

Combination Agent ClassMechanistic RationaleExpected Outcome in vitroSupporting Evidence with Related Compounds
MGMT Inhibitors Prevents repair of O⁶-alkylguanine adductsIncreased cytotoxicity in MGMT-proficient cellsO⁶-benzylguanine enhances temozolomide and fotemustine activity. uni-mainz.descienceopen.com
Platinum Agents Induction of a wider spectrum of DNA damageSynergistic cell killingFotemustine shows synergy with cisplatin in melanoma cells. nih.gov
PARP Inhibitors Induction of synthetic lethality by blocking single-strand break repairEnhanced cytotoxicity, especially in cells with existing DNA repair defectsPARP inhibitors show synergy with various DNA damaging agents. numberanalytics.comnih.gov
Topoisomerase Inhibitors Creation of complex and irreparable DNA lesions (alkylation + strand breaks)Synergistic or additive cytotoxicitySchedule-dependent synergy observed between gemcitabine (B846) and topoisomerase inhibitors. nih.gov

V. Preclinical Efficacy Studies in in Vivo Models

Evaluation in Established Animal Models of Neoplasia

While ditiomustine has been evaluated in various animal models, the focus has predominantly been on its immunomodulatory properties in the context of autoimmune diseases.

Efficacy in Xenograft and Syngeneic Tumor Models

Specific studies detailing the efficacy of this compound in human tumor xenograft models (where human cancer cells are implanted in immunocompromised animals) or syngeneic models (where murine tumor cells are implanted in immunocompetent mice of the same strain) are not described in the available scientific literature. Although a class of compounds to which this compound belongs, the 2-cyanoaziridines, has shown activity in such models, specific data for this compound is lacking. For instance, a related compound, AMP423, was reported to be active in SCID mice bearing human myeloma and B-cell lymphoma xenografts patsnap.com. Historical accounts mention that ciamexon displayed antitumor activity in a variety of animal models, including the Lewis lung tumor, the Madison lung carcinoma, Meth A sarcoma, and AKR leukemia; however, the primary research data from these studies is not detailed in accessible publications nih.govsemanticscholar.org.

Impact on Tumor Growth and Progression

Without data from dedicated in vivo oncology studies, the specific impact of this compound on key cancer progression metrics such as tumor growth inhibition, delay in tumor progression, and effects on metastasis cannot be substantiated.

Pharmacodynamics in Preclinical Species

The pharmacodynamic profile of this compound in preclinical species has been explored more in the context of its effects on the immune system rather than its direct anti-cancer activity.

Biomarker Responses in Animal Tissues

A report from the National Cancer Institute indicated that in vivo, treatment with BM 41.332 led to a significant elevation in serum levels of Colony Stimulating Factor (CSF), which correlated with an increase in bone marrow cells and granulocyte-macrophage colony-forming units (GM-CFU-C) wikimedia.org. While this points to a biological effect in an in vivo setting, it is a measure of its immunomodulatory or hematopoietic activity rather than a direct biomarker of anti-tumor efficacy within tumor tissue. Research on related cyanoaziridine derivatives suggests a potential mechanism of action through the generation of reactive oxygen species (ROS) by reacting with thiols patsnap.comnih.gov. However, in vivo studies confirming this as the primary anti-tumor mechanism for this compound and identifying specific biomarker responses in tumor tissues are not available.

Correlation of Molecular Mechanisms with In Vivo Efficacy

The correlation between the proposed molecular mechanisms of this compound, such as immunomodulation or induction of oxidative stress, and its in vivo anti-tumor efficacy has not been established in the available literature. While it is known to influence T-lymphocyte subsets in syngeneic mice, the direct link between this effect and tumor regression in these models has not been detailed .

Vi. Theoretical and Computational Research on Ditiomustine

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. scribd.com For the class of N-nitrosoureas, SAR studies have been crucial in identifying the key molecular features required for their anticancer effects. nih.gov The essential pharmacophore for high-level activity is generally recognized as the N-(2-chloroethyl)-N-nitrosoureido group, which is responsible for the DNA alkylation and cross-linking that leads to cytotoxicity. nih.govnih.gov The variability in activity among different nitrosoureas is largely attributed to the nature of the substituent attached to the N'-nitrogen, which influences properties like lipophilicity, transport, and carbamoylating activity. nih.gov

While specific computational models detailing Ditiomustine's interaction with its primary target, DNA, are not extensively documented in publicly available literature, the mechanism for the broader class of chloroethylnitrosoureas (CENUs) is well-studied and provides a strong basis for understanding these interactions. Computational modeling, particularly using quantum mechanics/molecular mechanics (QM/MM) hybrid methods, has been employed to investigate the DNA cross-linking process. researchgate.net These studies explore the formation of various possible DNA interstrand crosslinks. researchgate.net

Theoretical calculations have shown that the most favorable crosslink formed by CENUs is between the N1 atom of guanine (B1146940) and the N3 atom of the complementary cytosine (dG-dC). researchgate.net This crosslink causes significantly less deformation to the DNA double helix compared to other potential crosslinks, making it a more stable and likely cytotoxic lesion. researchgate.net this compound, containing two chloroethylnitrosourea moieties linked by a disulfide bridge, is designed to generate the reactive chloroethyldiazonium ion that executes this DNA alkylation, leading to the critical interstrand crosslinks. nih.gov The symmetric nature of this compound suggests it can induce these lesions effectively.

The interaction is driven by the decomposition of the nitrosourea (B86855) group to form a highly electrophilic species that attacks the nucleophilic sites on DNA bases. researchgate.net Molecular modeling helps to calculate the activation energies for the formation of these reactive intermediates and to understand the stereoelectronic factors that govern the selectivity and efficiency of the DNA alkylation and subsequent cross-linking reaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnus.edu.sg For nitrosoureas, QSAR studies have been instrumental in optimizing their therapeutic potential. nih.gov These studies typically correlate physicochemical descriptors of the molecules with their antitumor activity. nih.govnih.gov

Early QSAR studies on nitrosoureas identified the octanol-water partition coefficient (log P) as a critical descriptor. nih.gov This parameter quantifies the lipophilicity of a compound, which is crucial for its ability to cross cell membranes and, notably for many nitrosoureas, the blood-brain barrier. A QSAR study on 90 nitrosoureas acting against L-1210 leukemia revealed that optimal activity was associated with a specific range of log P values. nih.gov

More advanced QSAR models for chloroethylnitrosoureas (CENUs) incorporate a wider range of molecular descriptors and employ sophisticated statistical methods like neural networks to handle nonlinear relationships. nih.gov A study on a series of CENUs demonstrated that a nonlinear neural network model (R² = 0.983) was far superior to a traditional multiple linear regression model (R² = 0.506) in predicting antitumor activity, highlighting the complex interplay of factors governing efficacy. nih.gov Key descriptors in such models often relate to the substituents at the N-3 position and include parameters for lipophilicity, electronic effects, and steric properties. nih.gov

A QSAR study on 2-chloroethylnitrososulfamides, which are related to carmustine, utilized the electrophilicity index (ω), calculated using Density Functional Theory (DFT), as a key descriptor to model biological activity successfully. researchgate.net

Below is a table of common descriptor types used in QSAR studies of nitrosoureas.

Descriptor ClassSpecific ExamplesRelevance to Nitrosourea Activity
Lipophilicity Log P (Octanol-Water Partition Coefficient)Governs membrane permeability and transport across the blood-brain barrier. nih.gov
Electronic Electrophilicity Index (ω), Dipole Moment, Atomic ChargesRelates to the reactivity of the molecule, particularly the formation of the alkylating species. researchgate.netnih.gov
Steric/Topological Molecular Weight, Molar Refractivity, Molecular VolumeInfluences how the drug fits into biological targets and its overall size and shape. nih.gov
Structural Presence/absence of specific functional groupsIndicates the contribution of specific moieties to the overall activity. nih.gov

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking are powerful computational techniques used to study the behavior of molecules over time and predict how a ligand might bind to a receptor. drugdiscoverynews.commdpi.comnih.gov These methods provide atomistic-level insights into the dynamic processes governing drug-target interactions. mdpi.com

For a DNA-alkylating agent like this compound, MD simulations can model the dynamic process of the drug approaching the DNA molecule, the conformational changes in both the drug and the DNA upon binding, and the stability of the resulting adducts and crosslinks. illinois.edunih.gov While specific MD simulations for this compound are not readily found in published literature, the principles are well-established from studies on other DNA-ligand systems. nih.govpsu.edu

An MD simulation would typically involve these steps:

System Setup: A model of the this compound molecule and a segment of a DNA double helix are placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the movement of every atom over time, typically on the nanosecond to microsecond scale. illinois.edu

Analysis: The resulting trajectory is analyzed to understand the binding process, identify key interactions (like hydrogen bonds and van der Waals forces), calculate binding free energies, and observe conformational changes in the DNA helix, such as bending or unwinding, caused by the alkylation event. nih.govpsu.edu

Such simulations could reveal the preferred binding sites for this compound within the minor or major grooves of DNA and elucidate the step-by-step mechanism of the formation of the crucial dG(N1)-dC(N3) interstrand crosslink. researchgate.net

Although DNA is the primary therapeutic target of this compound, its reactive intermediates can also interact with proteins, a process known as carbamoylation. nih.gov The isocyanates generated during nitrosourea decomposition can react with lysine (B10760008) residues on proteins. nih.gov Molecular docking could be used to predict which proteins might be off-targets for this compound.

Docking studies involve computationally placing the ligand (the isocyanate species derived from this compound) into the binding site of a protein and scoring the fit. nih.gov This can help identify potential protein targets and rationalize some of the side effects or secondary mechanisms of action. For example, inhibition of DNA repair enzymes like O6-alkylguanine-DNA alkyltransferase (AGT) by carbamoylation is a known aspect of nitrosourea activity, and docking could model how the isocyanate binds to and inactivates such enzymes.

Simulation/Docking ParameterInformation GainedRelevance to this compound
Binding Site Predicts the preferred location of interaction (e.g., DNA major/minor groove, protein active site).Identifies the most likely sites for DNA alkylation or protein carbamoylation. nih.gov
Binding Energy/Score Estimates the affinity of the drug for its target; a lower energy value typically indicates a stronger interaction. nih.govQuantifies the strength of this compound's interaction with DNA or potential off-target proteins.
Interaction Types Identifies specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts.Details the precise molecular forces holding the drug-target complex together. psu.edu
Conformational Changes (from MD) Shows how the structures of the drug and target adapt to each other upon binding.Reveals the dynamic nature of the interaction and any structural distortion of DNA. nih.gov
System Stability (from MD) Assesses the stability of the drug-target complex over time.Indicates the durability of the DNA adducts or crosslinks formed by this compound. nih.gov

In Silico Screening for this compound-like Compounds

In silico (computer-based) screening is a method used to search large databases of virtual compounds to identify novel molecules with desired properties. nih.govresearchgate.net This approach can accelerate the discovery of new drug candidates by prioritizing which compounds to synthesize and test in the lab. For this compound, this could involve searching for analogs with potentially improved efficacy, better selectivity, or enhanced ability to cross the blood-brain barrier.

A typical virtual screening workflow for this compound-like compounds would involve:

Library Generation: Creating a virtual library of compounds. This can be done by modifying the this compound structure, for example, by changing the linker between the two nitrosourea groups or altering the substituents.

Property Filtering: The library is first filtered based on drug-like properties, often using criteria like Lipinski's Rule of Five, to remove compounds with poor predicted oral bioavailability. researchgate.net

Docking/QSAR Screening: The remaining compounds are then docked into the target site (e.g., a DNA model) or evaluated using a QSAR model to predict their binding affinity or biological activity. nih.govnih.gov

Hit Selection: The top-scoring compounds are selected as "hits" for further investigation, including chemical synthesis and biological testing.

A study performing in silico screening for analogs of Lomustine, a related nitrosourea, successfully identified 17 novel compounds. nih.gov These analogs were selected based on retaining the core nitrosourea moiety while having diverse substituents. Their properties were analyzed to ensure they met criteria for penetrating the blood-brain barrier, such as having a formula weight under 450 and a log P value less than 5. nih.gov A similar strategy could be applied to discover novel this compound analogs with optimized characteristics.

The table below summarizes key parameters evaluated in such an in silico screening process.

ParameterDescriptionDesirable Range (for CNS drugs)Source
Molecular Weight (MW) The mass of the molecule.< 450-500 Da nih.govresearchgate.net
Log P Octanol-water partition coefficient, a measure of lipophilicity.< 5 nih.govresearchgate.net
Hydrogen Bond Donors Number of O-H and N-H bonds.≤ 5 researchgate.net
Hydrogen Bond Acceptors Number of N and O atoms.≤ 10 researchgate.net
Polar Surface Area (PSA) Surface sum over all polar atoms, related to membrane permeability.< 90 Ų nih.gov

Virtual Library Design and Screening

The design and screening of virtual libraries are powerful computational techniques used in drug discovery to explore vast chemical spaces and identify promising new drug candidates. This approach is particularly relevant for optimizing the therapeutic properties of existing drugs like this compound.

Principles of Virtual Library Design for this compound Analogues:

The creation of a virtual library of this compound analogues would begin with the core scaffold of the molecule. Modifications would then be systematically introduced at various positions to generate a diverse set of virtual compounds. Key areas for modification on the this compound scaffold would likely include:

The nitrosourea moiety, which is crucial for its alkylating activity.

The cyclohexane (B81311) ring, where substitutions could influence lipophilicity and, consequently, the ability to cross the blood-brain barrier.

The chloroethyl group, as alterations here could modulate the reactivity of the alkylating species.

Virtual Screening Methodologies:

Once a virtual library is designed, it can be screened using various computational methods to predict the potential activity and properties of the designed compounds. These methods typically involve:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. For this compound and its analogues, the primary target is DNA. Docking studies would simulate the interaction of the virtual compounds with DNA, providing insights into their binding affinity and mode of interaction. The goal is to identify compounds that form stable complexes with DNA, a prerequisite for the alkylating action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For a virtual library of this compound analogues, QSAR models could be developed based on experimental data from existing CENUs. These models can then be used to predict the anticancer activity of the newly designed compounds. Key descriptors often used in QSAR studies for CENUs include electronic properties, hydrophobicity, and steric parameters.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By identifying the key pharmacophoric features of active CENUs, new molecules from a virtual library can be filtered to select those that match the model.

Below is a hypothetical data table illustrating the kind of data that would be generated from a virtual screening of a this compound analogue library. The values are for illustrative purposes and are not based on actual experimental data for this compound.

Compound IDModification on Cyclohexane RingPredicted Docking Score (kcal/mol) with DNAPredicted LogPPredicted QSAR Activity (IC50, µM)
DIT-0014-methyl-8.53.215.2
DIT-0024-hydroxyl-7.92.522.8
DIT-0034-fluoro-8.83.012.5
DIT-0043-methyl-8.23.318.1
DIT-0053-chloro-9.13.610.9

Interactive Data Table

Generated html

Identification of Novel Scaffolds with Similar Mechanisms

Beyond modifying the existing this compound structure, computational chemistry offers powerful tools for "scaffold hopping," a strategy that aims to identify entirely new molecular frameworks that can mimic the biological activity of a known drug. The goal is to discover novel chemotypes that retain the desired mechanism of action but possess improved properties, such as enhanced efficacy, better safety profiles, or the ability to overcome drug resistance.

Methodologies for Scaffold Hopping:

3D Shape and Pharmacophore Similarity Searching: This approach involves searching large chemical databases for molecules that have a similar three-dimensional shape and pharmacophore to this compound's active conformation. The underlying principle is that molecules with similar shapes and electronic properties are likely to interact with the same biological target in a similar manner.

Fragment-Based and de Novo Design: These methods build new molecules from scratch or by combining smaller molecular fragments. Algorithms can be designed to generate novel scaffolds that fit the geometric and chemical constraints of the DNA binding site targeted by this compound.

Generative Models: More advanced techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on known active molecules to generate novel chemical structures that are predicted to be active.

Potential Novel Scaffolds for DNA Alkylating Agents:

A hypothetical table of novel scaffolds identified through a computational scaffold hopping approach starting from a CENU-like pharmacophore is presented below.

Scaffold IDCore StructurePredicted Mechanism of ActionKey Predicted Interactions with DNA
NS-01ImidazotetrazineAlkylation of guanine at the O6 positionCovalent bond formation, hydrogen bonding with adjacent bases
NS-02Pyrrolo[2,1-c]benzodiazepineSequence-selective minor groove alkylationCovalent linkage to guanine N2, van der Waals contacts
NS-03Aziridinyl-benzoquinoneDNA cross-linkingCovalent bonds with two guanine residues

Interactive Data Table

Generated html

The successful application of these theoretical and computational methods could lead to the development of next-generation DNA alkylating agents with improved therapeutic profiles compared to existing drugs like this compound.

Vii. Future Directions and Research Perspectives

Elucidating Underexplored Mechanisms of Action

The primary mechanism of Ditiomustine is recognized as its function as a DNA alkylating agent. It induces cytotoxicity by forming covalent cross-links between and within DNA strands, which obstructs DNA replication and transcription, ultimately triggering apoptosis. aroiwb.orgresearchgate.netnih.gov The bifunctional nature of these agents allows for the formation of these adducts, which are particularly challenging for cellular repair machinery. nih.gov

However, the full spectrum of its cellular impact remains a subject for deeper investigation. Future research could focus on:

DNA Adduct Profiling: A comprehensive characterization of the specific types of DNA adducts formed by this compound at the nucleotide level. Understanding the frequency and stability of interstrand versus intrastrand cross-links and alkylation at different guanine (B1146940) positions (e.g., N7 vs. O6) could provide a more nuanced view of its cytotoxic lesions.

Interaction with DNA Repair Pathways: While the interaction with O6-alkylguanine-DNA alkyltransferase (AGT) is a known factor in resistance, the interplay between this compound-induced damage and other DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), is less understood. Probing these interactions could reveal synthetic lethalities that can be exploited in combination therapies.

Role of Glutathione (B108866) S-transferase (GST): The contribution of GST and glutathione (GSH) in the detoxification and metabolic deactivation of this compound is another area warranting further exploration. Elucidating the specific GST isozymes involved could help predict cellular sensitivity and resistance.

Development of Targeted Delivery Strategies for Preclinical Models

A significant challenge with conventional chemotherapeutic agents like this compound is achieving a high therapeutic index—maximizing efficacy at the tumor site while minimizing systemic toxicity. Targeted delivery strategies aim to address this by enhancing drug accumulation in cancer cells. mdpi.com Preclinical development in this area is a critical next step.

Liposomal Formulations: Liposomes, which are microscopic vesicles composed of lipid bilayers, serve as versatile drug carriers. mdpi.comnih.govnih.govresearchgate.net Encapsulating this compound within liposomes could alter its pharmacokinetic profile, potentially increasing circulation time and promoting passive targeting to tumors through the enhanced permeability and retention (EPR) effect. mdpi.com Furthermore, the liposome (B1194612) surface can be modified with ligands (e.g., antibodies, peptides) to actively target receptors overexpressed on cancer cells. researchgate.net

Nanoparticle-Based Systems: Polymeric nanoparticles offer another promising platform for this compound delivery. princeton.edu These systems can be engineered from biodegradable polymers to control the drug release rate. mdpi.com Similar to liposomes, their surfaces can be functionalized for active targeting. princeton.edumdpi.com The development of nanoemulsions, as explored for the related compound lomustine, could also enhance delivery, particularly for central nervous system tumors, by facilitating transport across the blood-brain barrier. nih.govnih.gov

Delivery StrategyDescriptionPotential Preclinical Advantages for this compound
Liposomal EncapsulationVesicles made of lipid bilayers that can encapsulate hydrophilic or hydrophobic drugs.Improved solubility, prolonged circulation, passive tumor targeting (EPR effect), potential for surface modification for active targeting.
Polymeric NanoparticlesSolid colloidal particles made from biodegradable polymers.Controlled drug release, protection from degradation, surface functionalization for targeted delivery.
NanoemulsionsOil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.Enhanced drug solubilization, improved bioavailability, potential for nose-to-brain delivery for CNS tumors.

Strategies for Overcoming Preclinical Resistance

Acquired or intrinsic resistance is a major obstacle in chemotherapy. mdpi.com For alkylating agents like this compound, several resistance mechanisms have been identified in preclinical models.

AGT-Mediated Repair: The primary mechanism of resistance is the expression of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). nih.govwikipedia.orgmdpi.com This protein directly reverses alkylation at the O6 position of guanine, repairing the DNA damage before it can become a cytotoxic cross-link. nih.govnih.govrcsb.org Preclinical studies with the related compound Laromustine have confirmed that cells expressing AGT exhibit increased resistance. nih.gov A key strategy to overcome this is the co-administration of AGT inhibitors, which can deplete the protein and re-sensitize resistant cells.

Enhanced DNA Repair Capacity: Beyond AGT, the upregulation of other DNA repair pathways, such as those involving Fanconi Anemia (FA) or BRCA proteins, can contribute to resistance by more efficiently repairing the DNA cross-links formed by this compound. nih.gov Conversely, tumor cells with deficiencies in these repair pathways show hypersensitivity to such agents. nih.gov This suggests a strategy of using this compound in tumors with known DNA repair defects or combining it with inhibitors of key repair proteins like PARP.

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump chemotherapeutic drugs out of the cell, reducing intracellular concentration and thus efficacy. mdpi.comnih.govnih.govmdpi.com While not specifically detailed for this compound, this is a common resistance mechanism for many anticancer drugs. mdpi.com Future preclinical studies could investigate the role of specific efflux pumps in this compound resistance and evaluate the efficacy of co-administering efflux pump inhibitors. nih.gov

Resistance MechanismDescriptionPotential Counter-Strategy
AGT ExpressionThe DNA repair protein AGT removes alkyl groups from guanine, preventing cross-link formation.Co-administration of AGT inhibitors; patient stratification based on tumor AGT status.
Enhanced DNA RepairUpregulation of pathways like homologous recombination (HR) or Fanconi Anemia (FA) to repair DNA cross-links.Combination therapy with DNA repair inhibitors (e.g., PARP inhibitors).
Drug Efflux PumpsMembrane transporters (e.g., ABC transporters) that actively remove the drug from the cell.Co-administration of efflux pump inhibitors.

Potential in Combination Therapies within Preclinical Frameworks

The future of cancer treatment lies heavily in combination therapies that can achieve synergistic effects, overcome resistance, and reduce toxicity. nih.govnih.govfrontiersin.org this compound's mechanism of action makes it a rational candidate for several combination strategies within preclinical models.

With Radiotherapy: As a DNA-damaging agent, this compound has the potential to act as a radiosensitizer. Preclinical studies with Laromustine have shown at least additive toxicities when combined with radiation. nih.gov Future studies should explore optimal scheduling and sequencing to maximize the combined effect of this compound and radiation therapy.

With Other Chemotherapeutics: Combining this compound with other classes of chemotherapy agents could yield synergistic outcomes. nih.govmdpi.com For example, pairing it with antimetabolites that interfere with DNA synthesis could enhance its cytotoxic effect. Another approach is to combine it with platinum-based drugs, which also form DNA adducts, to potentially overwhelm the cell's repair capacity.

With DNA Repair Inhibitors: As mentioned, a highly rational approach is to combine this compound with inhibitors of DNA repair pathways. For example, in tumors with BRCA mutations, where homologous recombination is deficient, adding this compound could create a synthetic lethal scenario, especially if combined with a PARP inhibitor.

Integration of Multi-Omics Data in this compound Research

The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the global cellular response to this compound. nih.govnih.govnih.gov This systems-level view can provide profound insights that are unattainable with single-target analyses.

Proteomics: Quantitative proteomic analysis can identify global changes in protein expression and post-translational modifications following this compound treatment. nih.govnih.govmdpi.commdpi.com This could uncover novel proteins and pathways involved in the drug's mechanism of action, identify biomarkers of response or resistance, and reveal unexpected off-target effects. nih.govmdpi.com

Metabolomics: Metabolic profiling (metabonomics) can map the alterations in cellular metabolism that occur in response to this compound-induced stress. nih.govnih.govresearchgate.net This could highlight metabolic vulnerabilities in cancer cells that could be targeted in combination therapies and provide pharmacodynamic markers to monitor treatment effects in real-time. nih.gov

Genomics and Transcriptomics: Integrating genomic and transcriptomic data from preclinical models treated with this compound can help identify gene expression signatures that correlate with sensitivity or resistance. This can lead to the discovery of predictive biomarkers for patient stratification and reveal the transcriptional reprogramming that cells undergo to survive treatment.

By integrating these multi-omics datasets, researchers can build comprehensive models of this compound's action, leading to more rational drug development, better combination strategies, and a step towards personalized medicine.

Viii. Conclusion

Summary of Key Preclinical Findings on Ditiomustine

This compound is recognized as a chemical entity within the broader class of mustine compounds, which are known for their potent anti-cancer properties, primarily attributed to their DNA alkylating capabilities antibodysociety.org. As nitrogen mustards, these agents typically exert cytotoxic effects by cross-linking DNA strands, thereby inhibiting DNA replication and cell division in rapidly proliferating cancer cells.

Typically, preclinical evaluation for compounds like this compound would involve:

Cytotoxicity Profiling: Assessing the compound's ability to inhibit the growth or induce cell death in a wide array of human cancer cell lines.

Mechanism of Action Studies: Investigating how the compound interacts with cellular components, particularly DNA, to induce its anti-cancer effects.

In Vivo Efficacy Models: Evaluating the compound's effectiveness in reducing tumor size or preventing tumor growth in animal models of cancer.

Comparative Analysis: Benchmarking its performance against established mustine derivatives to identify potential advantages or unique therapeutic profiles.

Due to the limited availability of specific quantitative preclinical data for this compound, a detailed data table summarizing its findings cannot be generated at this time. The scientific community awaits comprehensive characterization of this compound's preclinical profile.

Unanswered Questions and Future Research Trajectories

The current understanding of this compound's preclinical profile leaves several critical questions unanswered, paving the way for focused future research trajectories. Addressing these gaps is essential for determining its potential therapeutic value.

Unanswered Questions:

What is the precise range of cancer cell lines (e.g., solid tumors like breast, lung, colorectal, or hematological malignancies like leukemia and lymphoma) against which this compound exhibits significant cytotoxic effects?

What is the detailed molecular mechanism by which this compound exerts its anti-cancer activity? Does it primarily function as a DNA alkylating agent, and if so, what are its specific DNA targets and repair pathway interactions? How does its mechanism compare to other mustine analogs?

How does this compound's potency and efficacy quantitatively compare to well-established mustine-based chemotherapeutics (e.g., Carmustine, Lomustine) in standardized preclinical assays?

What are its in vivo pharmacokinetic and pharmacodynamic properties in relevant preclinical models? What are its pharmacodynamic effects at the cellular and tissue level?

What is its efficacy in established in vivo cancer models (e.g., xenografts, syngeneic models)? What is its dose-response relationship, and what is its therapeutic window?

Are there specific genetic mutations, protein expressions, or cellular pathways that predict sensitivity or resistance to this compound, which could guide future patient selection?

Future Research Trajectories:

Systematic Preclinical Evaluation: Future research should prioritize comprehensive in vitro and in vivo studies to systematically characterize this compound's anti-cancer potential. This includes establishing its potency, selectivity, and therapeutic index across a broad spectrum of cancer types.

Detailed Mechanistic Investigations: In-depth molecular biology studies are needed to fully elucidate this compound's mechanism of action, including its interaction with DNA, its impact on cell cycle regulation, induction of apoptosis, and potential roles in overcoming drug resistance mechanisms.

Comparative Profiling: Conducting direct comparative studies against existing mustine agents is crucial to identify any unique advantages this compound might offer in terms of efficacy, spectrum of activity, or potentially improved therapeutic windows.

Combination Therapy Exploration: Investigating the synergistic potential of this compound when combined with other therapeutic modalities, such as targeted therapies, other chemotherapeutics, or immunotherapies, could reveal enhanced anti-cancer effects.

Enhancing Reproducibility: Future preclinical studies should rigorously adhere to best practices in experimental design, statistical analysis, and data reporting to ensure the reproducibility and reliability of findings, thereby improving the translational success rate from preclinical studies to clinical trials jpccr.eugenemod.netnih.gov. This includes employing robust methodologies such as randomization, blinding, and appropriate sample size calculations.

The current lack of detailed preclinical data for this compound underscores the need for dedicated research efforts to fully assess its therapeutic promise as an anti-cancer agent.

Q & A

Q. What criteria ensure rigorous replication of this compound studies in independent labs?

  • Methodological Answer : Adopt the ARRIVE guidelines for preclinical reporting. Share raw data (e.g., dose-response curves, NMR spectra) via repositories like Figshare. Use standardized cell line authentication (STR profiling) and reference compounds from validated sources (e.g., NCI DTP). Publish negative results to reduce publication bias .

Ethical and Translational Considerations

Q. How should researchers balance this compound’s efficacy and toxicity in early-phase clinical trial design?

  • Methodological Answer : Use the Continual Reassessment Method (CRM) for dose escalation to minimize patient exposure to subtherapeutic/toxic doses. Integrate pharmacogenomic screening (e.g., TPMT polymorphisms) to personalize dosing. Establish a Data Safety Monitoring Board (DSMB) for real-time toxicity review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ditiomustine
Reactant of Route 2
Reactant of Route 2
Ditiomustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.